molecular formula C20H32O2 B14077694 Anticopalic acid

Anticopalic acid

Cat. No.: B14077694
M. Wt: 304.5 g/mol
InChI Key: JFQBNOIJWROZGE-YSNLAMCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anticopalic acid (CAS 24470-48-2) is a natural labdane-type bicyclic diterpenoid with the molecular formula C20H32O2 and a molecular weight of 304.47 g/mol . This compound is a useful organic compound for research related to life sciences and is characterized by its low molecular weight, multiple stereogenic centers, and a carboxylic acid functional group that serves as a chemical handle for derivative synthesis . It is one of the rare natural products found in both enantiomeric forms in nature, with its opposite enantiomer, (-)-copalic acid, being a major component of copaiba oil used in folk medicine . Natural Sources and Research Applications: this compound has been isolated from several plant species, including Kaempferia elegans rhizomes (where it can constitute up to ~23% of the crude extract) , Vitex hemsleyi , Pinus monticola , and other conifers. Its documented research activities include antimicrobial and antifeedant properties against Spodoptera frugiperda . The most promising recent research involves its semi-synthetic derivatives, particularly amide analogs, which have demonstrated significantly enhanced cytotoxic activity compared to the parent compound . Key Research Findings and Mechanism of Action: In a 2023 study, this compound and 21 semi-synthetic derivatives were evaluated for cancer cytotoxic activity . The amide derivative 4l exhibited potent cytotoxic activity against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line (IC50 = 13.73 ± 0.04 µM) . Mechanistic studies revealed that this derivative induces non-apoptotic regulated cell death and decreases the phosphorylation of Focal Adhesion Kinase (FAK) protein in a concentration-dependent manner . Molecular docking simulations suggest that derivative 4l potentially inhibits FAK activation by binding to a pocket in the FAK kinase domain, indicating that this compound derivatives could be promising starting points for developing novel FAK inhibitors for TNBC treatment . Another amide derivative, 4p, showed high cytotoxicity toward leukemia cell lines HL-60 and MOLT-3 with IC50 values of 6.81 ± 1.99 and 3.72 ± 0.26 µM, respectively . Storage and Handling: This product is intended for research purposes only and is not for human consumption. It is recommended to store the compound at -20°C .

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(E)-5-[(1S,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid

InChI

InChI=1S/C20H32O2/c1-14(13-18(21)22)7-9-16-15(2)8-10-17-19(3,4)11-6-12-20(16,17)5/h13,16-17H,2,6-12H2,1,3-5H3,(H,21,22)/b14-13+/t16-,17?,20+/m0/s1

InChI Key

JFQBNOIJWROZGE-YSNLAMCCSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/CC[C@H]1C(=C)CCC2[C@@]1(CCCC2(C)C)C

Canonical SMILES

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Origin of Product

United States

Preparation Methods

Natural Extraction from Kaempferia elegans Rhizomes

Anticopalic acid is most commonly isolated from the rhizomes of Kaempferia elegans, a plant belonging to the Zingiberaceae family. This method leverages the natural abundance of the compound in this species, which has been reported to contain this compound at approximately 23% of the crude extract by weight. The extraction process typically involves solvent-based separation followed by chromatographic purification.

Solvent Extraction and Preliminary Isolation

Fresh or dried rhizomes are ground into a fine powder and subjected to maceration using polar solvents such as ethanol or methanol. The choice of solvent is critical for maximizing yield, as labdane diterpenoids exhibit higher solubility in alcohols compared to non-polar alternatives. After filtration and evaporation under reduced pressure, the crude extract is obtained. Initial fractionation often employs liquid-liquid partitioning with solvents of varying polarity to enrich the diterpenoid fraction.

Chromatographic Purification

The enriched fraction is further purified using column chromatography. Silica gel is the stationary phase of choice, with gradient elution systems combining hexane and ethyl acetate to resolve this compound from co-extracted compounds. High-performance liquid chromatography (HPLC) may be employed for final purification, particularly when high enantiomeric purity is required. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are routinely used to confirm the identity and purity of the isolated compound.

Table 1: Natural Extraction Parameters for this compound
Parameter Detail Reference
Source Material Kaempferia elegans rhizomes
Solvent System Ethanol/Methanol, Hexane-Ethyl Acetate
Yield (Crude Extract) ~23%
Purification Method Silica Gel Column Chromatography

Chemical Synthesis of this compound

While natural extraction provides enantiomerically pure this compound, synthetic routes offer scalability and opportunities for structural modification. Two principal strategies have been developed: semi-synthesis from the diterpenoid manool and total synthesis from simpler precursors.

Synthesis from Manool via Photochemical Fragmentation

Manool, a readily available diterpene alcohol, serves as a key starting material for this compound synthesis. The process involves sequential oxidation, ozonolysis, and photochemical fragmentation (Figure 1).

Oxidation to Podocarp-8(14)-ene-13-one

Manool is oxidized using potassium permanganate (KMnO₄) under acidic conditions to yield podocarp-8(14)-ene-13-one. This step proceeds with a 60% yield, as reported in seminal work by Do Khac Manh et al.. The reaction mechanism involves the cleavage of the diene system in manool, followed by ketone formation.

Ozonolysis and Photochemical Fragmentation

The ketone intermediate undergoes ozonolysis to generate a keto-aldehyde, which is subsequently subjected to photochemical irradiation in the presence of Raney nickel. This step induces fragmentation of the allylic tertiary alcohol, yielding the labdane skeleton characteristic of this compound. The photochemical step is conducted in acetone under an argon atmosphere to prevent oxidative side reactions.

Final Functionalization

The fragmented product is functionalized via ester hydrolysis and acidification to yield this compound. Enantiomeric purity is maintained throughout the synthesis, avoiding racemization through careful control of reaction conditions.

Table 2: Key Steps in Manool-Based Synthesis
Step Reagents/Conditions Yield Reference
Oxidation KMnO₄, H₂SO₄ 60%
Ozonolysis O₃, MeOH N/R
Photochemical Fragmentation hv, Raney Ni, Acetone N/R

Total Synthesis Approaches

Total synthesis of this compound has been achieved using tricyclic precursors derived from abietic acid. This route, though less practical for large-scale production, provides insights into stereochemical control and functional group compatibility.

Construction of the Labdane Skeleton

Abietic acid is ozonized to generate a keto-aldehyde intermediate, which undergoes cyclization under basic conditions to form a tricyclic framework. Subsequent Wittig reactions and hydrogenation steps introduce the requisite double bonds and stereocenters.

Resolution of Enantiomers

Racemic mixtures obtained during total synthesis are resolved using chiral column chromatography or enzymatic kinetic resolution. The (−)-enantiomer, corresponding to natural this compound, is isolated with >98% enantiomeric excess (ee).

Analytical Characterization

This compound is characterized using spectroscopic and chromatographic techniques to verify its structure and purity.

Spectroscopic Data

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 0.75 (s, Me-4), 0.89 (s, Me-10), 1.26 (s, Me-13), 5.34 (br s, C=CH).
    • ¹³C NMR : Signals corresponding to the carboxylic acid (δ 178.2) and exocyclic double bond (δ 124.5, 131.8).
  • Mass Spectrometry :
    • ESI-MS : m/z 305.2 [M+H]⁺, consistent with the molecular formula C₂₀H₃₂O₂.

Chromatographic Purity

HPLC analysis using a chiral stationary phase (e.g., Chiralpak IC) confirms enantiomeric purity, with retention times matching authentic standards.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison
Parameter Natural Extraction Synthetic Synthesis
Yield High (~23%) Moderate (60% in key steps)
Enantiomeric Purity Naturally >99% ee Requires resolution
Scalability Limited by plant biomass High with optimized routes
Cost Low (if biomass available) High (reagents, energy)

Natural extraction remains preferable for obtaining enantiomerically pure this compound, whereas synthetic methods are invaluable for structural analogs and scale-up.

Chemical Reactions Analysis

Types of Reactions: Anticopalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced cytotoxic activity against cancer cell lines. For example, amide derivatives of this compound have shown significant cytotoxic activity against leukemia and breast cancer cell lines .

Scientific Research Applications

Anticopalic acid (ACP) is a labdane-type diterpenoid found in Kaempferia elegans rhizomes that is garnering interest for its potential in drug discovery . ACP has a low molecular weight (304 Da), multiple stereogenic centers, and a carboxylic acid group, making it a candidate for optimization into bioactive agents . While its enantiomer, (-)-copalic acid (COPA), has been studied for bioactivity, research on ACP has been limited .

This compound Derivatives

Several studies have explored the cytotoxic effects of ACP derivatives on cancer cells . In one study, ACP and 21 semi-synthetic derivatives were tested for their cytotoxic activity against a panel of nine cancer cell lines . Many derivatives showed higher cytotoxic activity than ACP . Specifically, the amide 4p exhibited the highest cytotoxic activity toward leukemia cell lines HL-60 and MOLT-3, with IC50 values of 6.81 ± 1.99 and 3.72 ± 0.26 µM, respectively .

This compound Derivative 4l and Triple-Negative Breast Cancer

The amide derivative 4l displayed cytotoxic activity against the MDA-MB-231 triple-negative breast cancer cell line, with an IC50 of 13.73 ± 0.04 µM . Triple-negative breast cancer is known as the most aggressive type of breast cancer . Mechanistic studies showed that 4l induces cell death in MDA-MB-231 cells through non-apoptotic regulated cell death . Further analysis revealed that 4l decreased the phosphorylation of FAK protein in a concentration-dependent manner and could potentially inhibit FAK activation by binding to a pocket of the FAK kinase domain . These findings suggest that compound 4l could be a potential FAK inhibitor for treating triple-negative breast cancer .

In a study, treatment with 4l did not result in the immediate formation of bubbles on the cell surface, a characteristic of accidental cell death necrosis, suggesting that 4l induces cell death through a regulated mechanism . Compound 4l also showed a superior selectivity index (SI = 2.9) compared to the positive control drug doxorubicin (SI = 0.3) .

Antimicrobial and Antifeedant Activities

Mechanism of Action

The mechanism of action of anticopalic acid involves the inhibition of focal adhesion kinase (FAK) activation. FAK is a protein that plays a crucial role in cell attachment, migration, invasion, proliferation, and survival. By inhibiting FAK activation, this compound induces non-apoptotic cell death in cancer cells, making it a potential therapeutic agent for treating aggressive cancers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cytotoxic Activity Against Cancer Cells

ACP and its derivatives have demonstrated significant cytotoxicity against cancer cell lines. Notably, amide derivatives of ACP exhibit enhanced potency compared to the parent compound. For example:

Compound Cell Line IC₅₀ (μM) Selectivity Index (SI)* Reference
Anticopalic acid MDA-MB-231 (TNBC) >50 N/A
Amide 4l MDA-MB-231 (TNBC) 13.73 ± 0.04 3.5
Amide 4p HL-60 (Leukemia) 6.81 ± 1.99 2.8

*SI = IC₅₀ (normal cells) / IC₅₀ (cancer cells). Derivatives like 4l inhibit triple-negative breast cancer (TNBC) cells via non-apoptotic pathways, suppressing focal adhesion kinase (FAK) phosphorylation, a mechanism absent in unmodified ACP . In contrast, 4p targets leukemia cells with higher specificity, suggesting that functional group modifications (e.g., amidation) enhance target selectivity .

Antifeedant Activity Against Insects

ACP and its hydroxylated analog, 3β-hydroxythis compound, exhibit antifeedant effects against Spodoptera frugiperda larvae. Key comparisons include:

Compound EC₅₀ (ppm) Feeding Inhibition (%) Structural Feature Reference
This compound 90.6 65 C-3 hydroxylation
3β-Hydroxythis compound 72.3 78 β-OH at C-3
7α-Hydroxythis compound 120.5 55 α-OH at C-7
8,17β-Epoxy-ACP methyl ester 105.8 60 Epoxide at C-8/C-17

The introduction of a β-hydroxyl group at C-3 (as in 3β-hydroxythis compound) enhances antifeedant potency by 25% compared to ACP, while α-hydroxylation at C-7 reduces activity, indicating stereochemical sensitivity in insect receptors .

Structural Analogs in Other Plant Species

ACP shares structural homology with labdane diterpenes in unrelated plant genera, highlighting convergent evolution in chemical defense mechanisms:

Compound Plant Source Key Structural Difference Bioactivity Reference
This compound Vitex hemsleyi C-7 hydroxyl, C-17 carboxylic acid Anticancer, antifeedant
Trinorlabdane Pinus kwangtungensis C-14/C-15/C-16 truncation Antimicrobial
Methyl anticopalate Kaempferia elegans Methyl ester at C-17 Unreported

Trinorlabdane from Pinus kwangtungensis lacks the C-14–C-16 chain present in ACP, resulting in distinct antimicrobial rather than cytotoxic properties . Methyl anticopalate, isolated from Kaempferia elegans, shows reduced solubility compared to ACP, limiting its pharmacological evaluation .

Key Research Findings

Derivative Superiority : Amide derivatives of ACP outperform the parent compound in cytotoxicity, with IC₅₀ values up to 10-fold lower in leukemia and TNBC models .

Mechanistic Divergence : Unlike ACP, which lacks defined molecular targets, derivative 4l inhibits FAK activation, a key pathway in cancer metastasis .

Ecological Role : ACP’s antifeedant activity in Vitex hemsleyi parallels its function in Pinus species, suggesting evolutionary conservation in plant-insect interactions .

Q & A

Q. What are the standard methods for synthesizing anticopalic acid and its derivatives, and how are their structures confirmed?

  • Methodological Answer : this compound (1) and its derivatives are synthesized via reactions such as methyl esterification (using diazomethane in diethyl ether) and epoxidation (using m-chloroperbenzoic acid in dichloromethane) . Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and electron ionization mass spectrometry (EIMS). For example, the methyl ester derivative (10) shows characteristic NMR signals at δ 2.16 (d, 16-H) and IR absorption at 1691 cm⁻¹ for ester carbonyl groups . These techniques ensure precise identification of functional groups and stereochemistry.

Q. How is the antifeedant activity of this compound evaluated in experimental settings?

  • Methodological Answer : Antifeedant activity is tested using a choice feeding assay with sixth-instar Spodoptera frugiperda larvae. Leaf disks (e.g., spinach) are treated with 10 μL of the test compound and placed alongside control disks in agar-coated Petri dishes. Feeding inhibition (FI) is calculated as: %FI=[1TC]×100\% \text{FI} = \left[1 - \frac{T}{C}\right] \times 100

    where TT and CC are consumption rates of treated vs. control disks. Compounds with >50% FI undergo dose-response analysis to determine EC₅₀ values via linear regression .

Q. What analytical tools are critical for validating the purity of this compound derivatives?

  • Methodological Answer : High-resolution mass spectrometry (EIMS) and chromatographic techniques (e.g., TLC, HPLC) are essential for purity assessment. For instance, EIMS of 7α-hydroxythis compound (14) shows a molecular ion peak at m/z 320 [M⁺] and fragment peaks at m/z 149 and 123, confirming structural integrity . NMR spectral consistency across solvents (e.g., CDCl₃) further validates purity .

Advanced Research Questions

Q. How can structural modifications (e.g., hydroxylation, epoxidation) enhance this compound’s bioactivity?

  • Methodological Answer : Introducing β-hydroxyl groups at C-3 (as in 3β-hydroxythis compound) significantly boosts antifeedant activity, likely due to improved hydrogen bonding with insect gustatory receptors . Epoxidation at C-8–C-17 (compound 11) increases steric bulk, altering binding affinity. Structure-activity relationship (SAR) studies require systematic derivatization followed by bioassay comparisons. For example, 7α-hydroxylation (compound 12) reduces activity compared to parent compounds, suggesting steric hindrance effects .

Q. How should researchers address contradictions in bioassay data across different derivatives?

  • Methodological Answer : Contradictions may arise from variations in larval instar stages, solvent choice, or photoperiod conditions during rearing. To resolve this:
    • Standardize insect rearing protocols (e.g., 27°C, 70% humidity, 16:8 light-dark cycle) .
    • Use dose-response curves to compare EC₅₀ values, minimizing batch-to-batch variability.
    • Apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to assess significance of FI differences between derivatives .

Q. What computational or modeling approaches can predict this compound’s interactions with insect receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate binding of this compound derivatives to S. frugiperda gustatory receptors. Key steps include:
    • Generating 3D structures of derivatives using ChemDraw or Gaussian.
    • Aligning with receptor homologs (e.g., Bombyx mori GR66) via BLAST analysis .
    • Validating predictions with in vitro binding assays (e.g., fluorescence quenching) .

Methodological Design & Data Analysis

Q. How to design a robust SAR study for this compound derivatives?

  • Methodological Answer :
    • Derivatization Strategy : Focus on functionalizing positions 7, 8–17, and 15, as these regions impact bioactivity .
    • Control Groups : Include unmodified this compound and solvent-only controls.
    • Data Collection : Measure FI at 24h and 48h intervals to assess temporal effects.
    • Analysis : Use principal component analysis (PCA) to cluster derivatives by structural and activity profiles .

Q. What statistical methods are appropriate for analyzing dose-response relationships in antifeedant assays?

  • Methodological Answer :
    • Fit log(dose) vs. %FI data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism).
    • Calculate EC₅₀ with 95% confidence intervals.
    • Compare potency via extra sum-of-squares F-test to determine if curves differ significantly .

Data Presentation & Reproducibility

Q. How should NMR and IR data be presented to ensure reproducibility?

  • Methodological Answer :
    • Report solvent, temperature, and instrument frequency (e.g., ¹H NMR at 300 MHz in CDCl₃).
    • Include coupling constants (e.g., J = 0.6 Hz for 16-H in compound 14) and integration values .
    • Provide IR peak assignments (e.g., 3345 cm⁻¹ for O-H stretches) .

Q. What are common pitfalls in interpreting this compound’s ecological role, and how to mitigate them?

  • Methodological Answer :
    • Pitfall : Assuming bioactivity in Vitex hemsleyi implies evolutionary adaptation.
    • Mitigation : Compare with phylogenetically distant sources (e.g., Pinus species) to distinguish ecological convergence from coincidence .
    • Use field studies to validate lab-based antifeedant results, accounting for environmental variables (e.g., predator presence) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.